Purpurediolin

Description

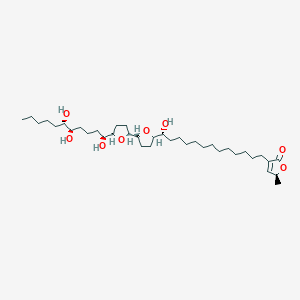

Purpurediolin is a cytotoxic adjacent bis-tetrahydrofuran (THF) annonaceous acetogenin isolated from the seeds of Annona purpurea, a plant traditionally used in Mexican folk medicine for its therapeutic properties . Structurally, it features two adjacent THF rings flanked by hydroxyl groups and a terminal α,β-unsaturated γ-lactone moiety, characteristic of acetogenins . This compound demonstrates potent cytotoxicity against six human solid tumor cell lines, including biphasic mesothelioma (MSTO-211H) and cervix adenocarcinoma (HeLa), with mechanisms linked to mitochondrial complex I inhibition, disrupting cellular ATP production . Its discovery in 1998 marked a significant contribution to the study of bioactive natural products in oncology .

Properties

Molecular Formula |

C37H66O8 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5R,6S)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1 |

InChI Key |

SWLPIUHJTSWWOJ-MKQHPUIBSA-N |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

purpurediolin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Annonaceous acetogenins share a core structure of a long aliphatic chain with oxygenated functional groups (e.g., THF rings, hydroxyls, lactones) but differ in substituent positions, stereochemistry, and bioactivity. Below is a detailed comparison of purpurediolin with structurally and functionally related analogs:

Structural Features

*IC₅₀ ranges are approximate due to variability in assay conditions.

Key Differences in Bioactivity

- Potency: Bullatacin exhibits 10–100× greater potency than this compound, attributed to its mono-THF configuration enhancing mitochondrial targeting .

- Selectivity : this compound and purpurenin show broader cytotoxicity across solid tumors, while squamocin is more selective for leukemia cells .

- Mechanistic Nuances: Compounds with adjacent bis-THF rings (e.g., this compound, annoglaucin) induce faster ATP depletion compared to mono-THF analogs, likely due to improved membrane permeability .

Research Findings and Clinical Implications

- Toxicity Concerns : All bis-THF acetogenins, including this compound, exhibit neurotoxic effects at high doses, limiting their clinical use without structural optimization .

- Synthetic Derivatives : Semi-synthetic modifications of this compound’s hydroxyl groups have improved its bioavailability and reduced off-target toxicity in preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.